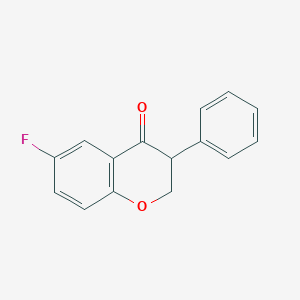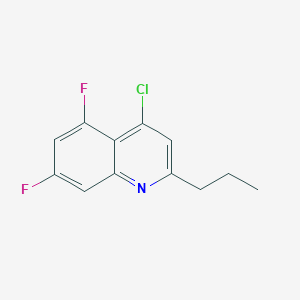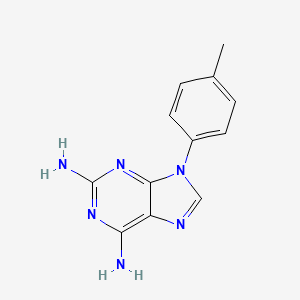
9H-Purine-2,6-diamine, 9-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(p-Tolyl)-9H-purine-2,6-diamine is an organic compound that belongs to the purine family It features a purine core substituted at the 9-position with a p-tolyl group and at the 2 and 6 positions with amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-Tolyl)-9H-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A substitution reaction is carried out to introduce the p-tolyl group at the 9-position of the purine ring. This can be achieved using a suitable p-tolyl halide and a base.
Industrial Production Methods
Industrial production of 9-(p-Tolyl)-9H-purine-2,6-diamine may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
9-(p-Tolyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms, depending on the specific reaction conditions and reagents used.
科学的研究の応用
9-(p-Tolyl)-9H-purine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical studies to understand purine metabolism and enzyme interactions.
作用機序
The mechanism of action of 9-(p-Tolyl)-9H-purine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate biological processes, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
9-(p-Tolyl)-9H-purine: Lacks the amino groups at the 2 and 6 positions.
2,6-Diaminopurine: Does not have the p-tolyl group at the 9-position.
9-(p-Tolyl)-9H-adenine: Similar structure but with different functional groups.
Uniqueness
9-(p-Tolyl)-9H-purine-2,6-diamine is unique due to the presence of both the p-tolyl group and the amino groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
特性
CAS番号 |
61971-98-0 |
|---|---|
分子式 |
C12H12N6 |
分子量 |
240.26 g/mol |
IUPAC名 |
9-(4-methylphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C12H12N6/c1-7-2-4-8(5-3-7)18-6-15-9-10(13)16-12(14)17-11(9)18/h2-6H,1H3,(H4,13,14,16,17) |
InChIキー |
OOILCYGVLKDEDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


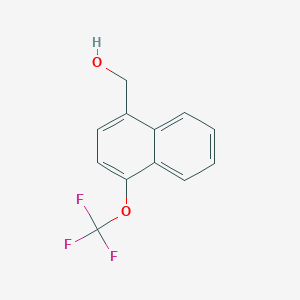
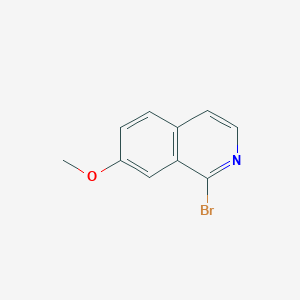
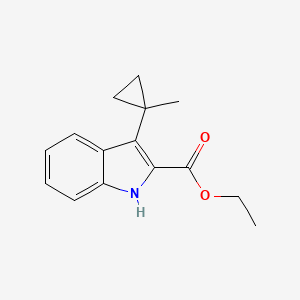
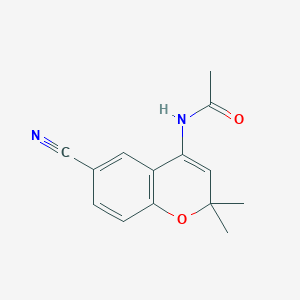

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
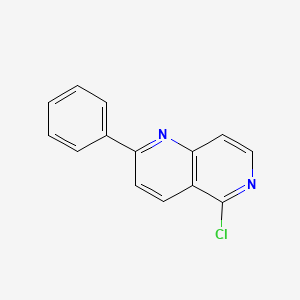

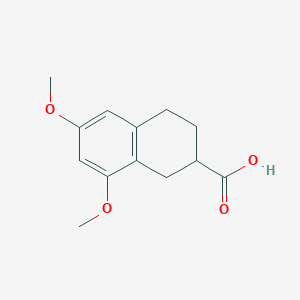

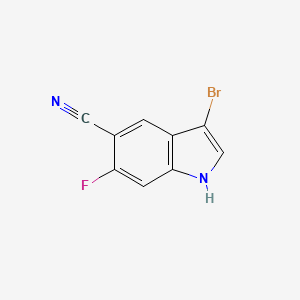
![Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate](/img/structure/B11872290.png)
